![molecular formula C11H11FO3 B1444379 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 936728-02-8](/img/structure/B1444379.png)
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
Overview
Description
“1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C11H11FO3 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
While specific synthesis methods for “1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid” were not found, related compounds provide some insight. For instance, 1-fluoro-cyclopropane-1-carboxylic acid can be prepared by oxidation of 1-fluoro-cyclopropyl methyl ketone . Another related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, was synthesized by condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine .Molecular Structure Analysis
The molecular structure of “1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid” is represented by the molecular formula C11H11FO3 . The molecular weight of the compound is 210.2 .Scientific Research Applications
Pharmaceutical Research: Synthesis of Cabozantinib
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid: is a key intermediate in the synthesis of Cabozantinib (S)-malate . This compound is a potent medication used in cancer treatment, specifically medullary thyroid cancer and metastatic renal cell carcinoma. The role of this acid in the synthesis process is crucial for the development of effective cancer therapies.
Crystallography: Structural Analysis
In crystallography, this compound has been utilized to determine the crystal structure of related organic compounds . The ability to form stable crystals makes it valuable for X-ray crystallography, which is essential for understanding molecular and atomic structure in material science.
Chemical Reference Standards
This compound is also used as a chemical reference standard in pharmaceutical testing . Reference standards are critical for ensuring the quality and purity of pharmaceutical products, and this compound’s stability and well-defined characteristics make it an excellent candidate for such applications.
Biochemical Research: Cycloalkane Nomenclature
In biochemistry, understanding the nomenclature and properties of cycloalkanes is fundamental . 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid serves as a model compound for studying the behavior of cycloalkanes, which are prevalent in various biochemical processes.
Pharmacology: Drug Development
The compound’s role in pharmacology is significant, particularly in drug development processes . Its structural properties can influence the pharmacokinetics and pharmacodynamics of new drugs, making it a valuable compound for research in this field.
Material Science: Compound Availability
In material science, the availability of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid from various suppliers facilitates research into new materials . Researchers can easily obtain this compound, which is essential for synthesizing and testing new materials with potential applications in various industries.
properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-15-9-3-2-7(6-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIHCIJMQGMLOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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